N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-13-4-3-5-14(10-13)22-19(25)12-24-9-8-18-16(11-24)20(26)15-6-1-2-7-17(15)23-18/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAXEYPBCSZAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-fluorophenyl acetic acid derivative, which is then coupled with the tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-one under specific conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways in disease models.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural homology with several acetamide-based derivatives, differing primarily in substitution patterns on the aromatic rings and the heterocyclic core. Key analogs include:
| Compound Name | Substituents (Phenyl Ring) | Heterocyclic Core Modifications | Molecular Weight | Molecular Formula | Key Features |
|---|---|---|---|---|---|
| Target Compound | 3-fluoro | 10-oxo-tetrahydrobenzo[b][1,6]naphthyridine | 401.8 (estimated) | C₂₀H₁₆FN₃O₂ | Fluorine at meta position; unmodified naphthyridinone oxygenation |
| N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide | 2-chloro | 6,9-difluoro-10-oxo-tetrahydrobenzo[b][1,6]naphthyridine | 403.8 | C₂₀H₁₆ClF₂N₃O₂ | Chlorine at ortho position; additional fluorines on naphthyridinone core |
| N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | 3-chloro, 4-fluoro | Naphthalene (non-heterocyclic) | 329.8 | C₁₈H₁₃ClFNO | Dihedral angle (60.5°) between aromatic rings; lacks fused heterocyclic core |
Key Differences and Implications
Substituent Position and Halogen Type: The target compound’s 3-fluoro group on the phenyl ring contrasts with the 2-chloro substitution in the analog from . Meta-substituted fluorines often enhance metabolic stability compared to ortho/para positions, while chlorine’s larger size may sterically hinder target binding .
Heterocyclic Core: The benzo[b][1,6]naphthyridinone system in the target compound provides a rigid, planar structure conducive to π-π stacking, whereas the naphthalene-based analog () lacks this rigidity, as evidenced by its significant dihedral angle (60.5°) between aromatic rings .
Synthetic Pathways: The target compound and its analogs are synthesized via condensation of substituted anilines with acyl chlorides (e.g., naphthalen-1-ylacetyl chloride in ). However, the heterocyclic core in the target compound likely requires additional steps, such as cyclization or oxidation, to form the naphthyridinone system .
Biological Activity
N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a novel compound belonging to the class of 1,8-naphthyridine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.36 g/mol. The presence of the fluorine atom and the naphthyridine scaffold contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that 1,8-naphthyridine derivatives exhibit potent antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains. In particular, derivatives with electron-withdrawing groups like fluorine enhance their effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 14a | Antimicrobial | 50 |
| 14c | Antifungal | 250 |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of naphthyridine derivatives has been documented in multiple studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2. The analgesic effects are attributed to their ability to modulate pain pathways in the central nervous system .
Anticancer Properties
Naphthyridine derivatives are also being investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways associated with cancer progression .
Case Studies
- Antimicrobial Efficacy : A study by Feng et al. synthesized several naphthyridine derivatives and evaluated their antimycobacterial activity against strains like M. smegmatis. The lead compound exhibited remarkable inhibitory activity, highlighting the potential of naphthyridine scaffolds in developing new antimycobacterial agents .
- Anti-Virulence Therapeutics : Another research focused on developing small molecules based on naphthyridine structures as inhibitors of virulence factors in pathogenic bacteria. The compounds showed IC50 values ranging from 87 nM to 484 μM against specific targets .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors for enzymes involved in microbial resistance.
- Modulation of Signaling Pathways : These compounds can alter signaling pathways related to inflammation and cancer cell survival.
- DNA Interaction : Some studies suggest that naphthyridine derivatives can stabilize DNA structures or interfere with DNA replication processes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
